Predicted Acid Dissociation Constant (pKa) Comparison: Enhanced Acidity of CAS 2384724-24-5 vs. 3-Bromo-4-fluorophenylglyoxylic Acid
The predicted pKa of 2-(2-amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is 1.68±0.54, indicating strong acidity due to the electron-withdrawing effects of the ortho-amino, bromo, and fluoro substituents . In contrast, the closely related analog 2-(3-bromo-4-fluorophenyl)-2-oxoacetic acid (CAS 82499-71-6, lacking the ortho-amino group) has a predicted pKa of 3.36 [1]. This ~100-fold difference in acidity (ΔpKa ≈ 1.68) translates to significantly different ionization states at physiological and synthetic pH, directly impacting solubility, salt formation, and reactivity in nucleophilic acyl substitution reactions critical for downstream β-lactamase inhibitor construction.
| Evidence Dimension | Predicted pKa (Strongest Acidic) |
|---|---|
| Target Compound Data | pKa = 1.68 ± 0.54 |
| Comparator Or Baseline | 2-(3-Bromo-4-fluorophenyl)-2-oxoacetic acid (CAS 82499-71-6): pKa = 3.36 |
| Quantified Difference | ΔpKa ≈ 1.68 (Target is ~48-fold more acidic based on pKa difference, corresponding to ~100-fold difference in Ka) |
| Conditions | Predicted values from ChemicalBook and ChemAxon/DrugBank calculated properties; 25°C aqueous conditions |
Why This Matters
The ~100-fold greater acidity of the target compound directly influences its reactivity in amidation and esterification steps required for β-lactamase inhibitor synthesis, making it a more electrophilic building block that can undergo coupling under milder conditions compared to the 3-bromo-4-fluoro analog.
- [1] Bio2RDF/DrugBank. Calculated Properties for 4-Fluoro-3-bromophenylglyoxylic acid (CAS 82499-71-6). pKa (strongest acidic): 3.36 from ChemAxon. Available at: https://bio2rdf.org/drugbank_resource:calculated-properties-DB07667-19 View Source
